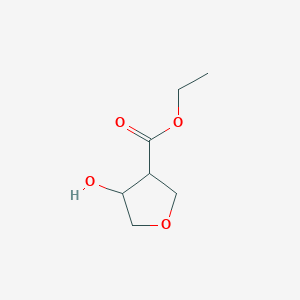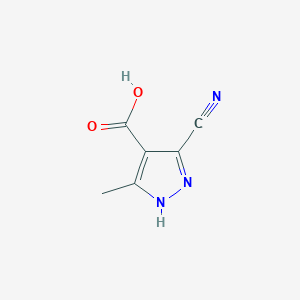
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine, also known as MS-245, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine works by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth and proliferation. By inhibiting PKC, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine prevents cancer cells from growing and dividing, leading to their death. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to be well-tolerated in clinical trials. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have a long half-life, which allows for less frequent dosing. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has some limitations as well. It is not effective against all types of cancer, and its mechanism of action is not fully understood. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine may have off-target effects, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine. One area of research is to further understand its mechanism of action and identify potential biomarkers for predicting response to treatment. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be combined with other anticancer drugs to improve its efficacy. Another area of research is to explore the use of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine in other diseases, such as neurodegenerative disorders. Finally, the synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine could be further optimized to improve yield and purity, making it more suitable for use in clinical trials.
Conclusion:
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is a promising small molecule inhibitor that has shown potential as an anticancer drug. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a treatment for cancer and other diseases.
Métodos De Síntesis
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is synthesized using a multi-step process that involves the reaction of piperazine with various reagents to form the intermediate compounds. The final compound is obtained by reacting the intermediate compound with methylsulfonyl chloride and azetidine. The synthesis of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been optimized to improve yield and purity, making it suitable for use in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has also been shown to be effective in reducing tumor growth in animal models. In addition, 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been studied for its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-14(12,13)11-4-2-10(3-5-11)8-6-9-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDRMDLRLWNIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)











